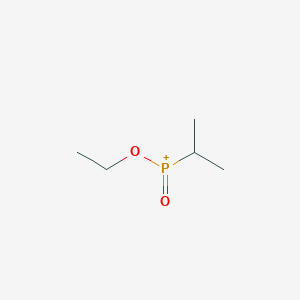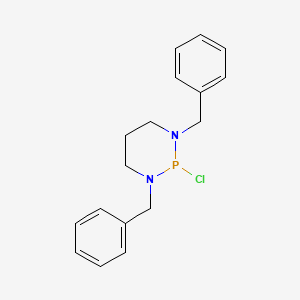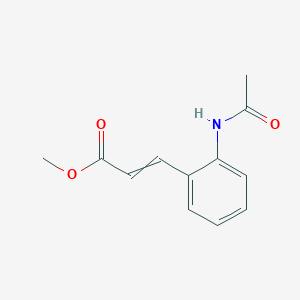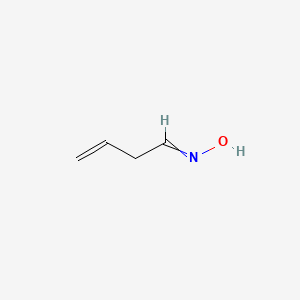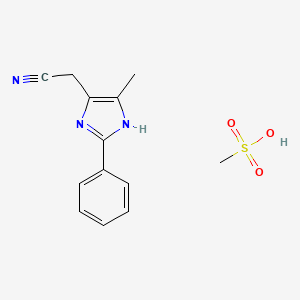
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate is a compound belonging to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a nitrile group at the 4-position, a methyl group at the 5-position, and a phenyl group at the 2-position, with a monomethanesulfonate salt form.
Méthodes De Préparation
The synthesis of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of NBoc-imidamides with α-azidoenones at elevated temperatures in acetonitrile, yielding the desired imidazole derivative without the need for additional catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and high yields.
Analyse Des Réactions Chimiques
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of nitrile groups to amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.
Major Products: These reactions typically yield products such as amines, oxides, and substituted imidazoles, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and pathways. Additionally, the compound’s nitrile and phenyl groups contribute to its binding affinity and specificity towards certain biological targets .
Comparaison Avec Des Composés Similaires
Compared to other imidazole derivatives, 1H-Imidazole-4-acetonitrile, 5-methyl-2-phenyl-, monomethanesulfonate exhibits unique properties due to its specific substituents. Similar compounds include:
4-Methylimidazole: Known for its use in pharmaceuticals and as a flavoring agent.
2-Ethyl-4-methylimidazole: Utilized in the production of epoxy resins and as a curing agent.
4-Phenyl-1H-imidazole: Studied for its potential therapeutic applications and as a building block in organic synthesis
Propriétés
Numéro CAS |
103091-51-6 |
|---|---|
Formule moléculaire |
C13H15N3O3S |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
methanesulfonic acid;2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C12H11N3.CH4O3S/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;1-5(2,3)4/h2-6H,7H2,1H3,(H,14,15);1H3,(H,2,3,4) |
Clé InChI |
JHJUWPIKMRPGFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


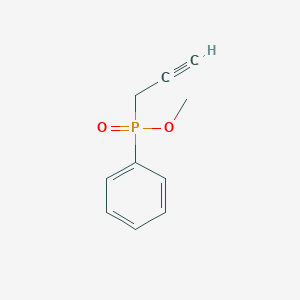
![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)sulfanyl]butan-2-one](/img/structure/B14328714.png)
![N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline](/img/structure/B14328721.png)
![2,5,8-Triphenyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14328724.png)
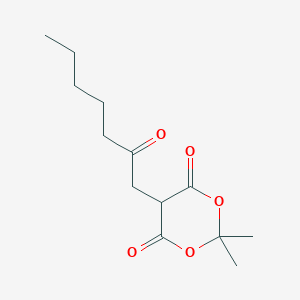

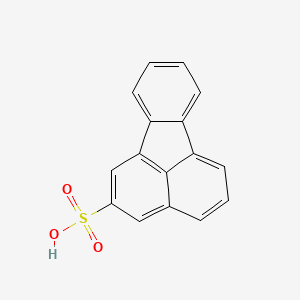
![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)
